molecular formula C26H22N4O2 B2979612 2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291863-09-6

2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No. B2979612
CAS RN: 1291863-09-6
M. Wt: 422.488
InChI Key: HJLHHAYPCFNQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has demonstrated the synthesis of 1,3,4-oxadiazol-, 1,3,4-thiadiazol-, and pyrazolo-3,4-dimethylphenyl-1(2H)-oxo-phthalazine derivatives, including compounds structurally related to the queried chemical. These compounds were tested for their antimicrobial activities, showing promising results against various bacterial and fungal strains (Sridhara et al., 2010).

Anti-inflammatory and Anti-proliferative Properties

  • Some derivatives of this compound were synthesized and evaluated for their anti-inflammatory activities. Among them, specific compounds showed activity comparable to indomethacin, a well-known anti-inflammatory drug (Abd Alla et al., 2010).
  • Additionally, these compounds, including oxadiazole derivatives, have been assessed for their anti-proliferative activities against various cancer cell lines, demonstrating potential as anti-cancer agents (Al-Wahaibi et al., 2021).

Material Science Applications

  • In the field of material science, derivatives of this compound have been used in the synthesis of aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups. These polymers displayed high thermal stability and were used to create thin, flexible films with electrical insulating properties (Hamciuc et al., 2008).

Molecular Design and Pharmacology

  • The compound's scaffold has been identified as a core structure for designing hA(3) adenosine receptor antagonists, demonstrating its utility in molecular design for specific pharmacological targets (Poli et al., 2011).

properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-15-9-11-19(13-17(15)3)24-27-25(32-29-24)23-21-7-5-6-8-22(21)26(31)30(28-23)20-12-10-16(2)18(4)14-20/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLHHAYPCFNQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

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